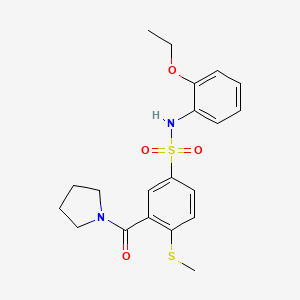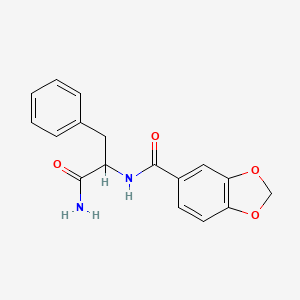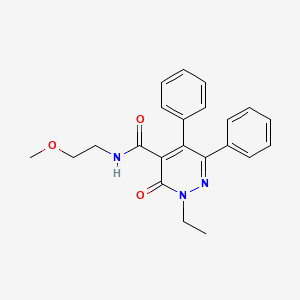![molecular formula C18H26N2O4S B4445581 4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B4445581.png)
4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine
説明
4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine, also known as PSB-0739, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. This compound is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2), which is involved in various physiological processes, including immune cell migration, vascular development, and inflammation.
作用機序
4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine is a selective antagonist of the S1P2 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. The binding of this compound to the S1P2 receptor inhibits the downstream signaling pathways that are activated by S1P2, leading to the inhibition of immune cell migration, vascular development, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by J. Chun et al. (2010), this compound was found to reduce the infiltration of immune cells into the central nervous system in a mouse model of multiple sclerosis. In a study by M. Sanna et al. (2011), this compound was shown to reduce inflammation and promote tissue repair in a mouse model of colitis. This compound has also been shown to inhibit the growth and migration of breast cancer cells in vitro and in vivo (S. Pyne et al., 2017).
実験室実験の利点と制限
The advantages of using 4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine in lab experiments include its selectivity for the S1P2 receptor, its ability to inhibit immune cell migration, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential off-target effects, its limited solubility in water, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine. One direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis. Another direction is to study its effects on other physiological processes, such as angiogenesis and wound healing. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective S1P2 receptor antagonists.
In conclusion, this compound is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. Its selective antagonism of the S1P2 receptor has been shown to inhibit immune cell migration, reduce inflammation, and inhibit cancer cell growth and migration. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective S1P2 receptor antagonists.
科学的研究の応用
4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, inflammatory bowel disease, and cancer. In a study by J. Chun et al. (2010), this compound was found to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting the migration of immune cells into the central nervous system. In another study by M. Sanna et al. (2011), this compound was shown to reduce inflammation and promote tissue repair in a mouse model of colitis. This compound has also been studied for its potential anti-cancer effects. In a study by S. Pyne et al. (2017), this compound was found to inhibit the growth and migration of breast cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-morpholin-4-yl-3-(4-piperidin-1-ylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-12-14-24-15-13-19)9-6-16-4-7-17(8-5-16)25(22,23)20-10-2-1-3-11-20/h4-5,7-8H,1-3,6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUFKMECVQRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445501.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4445523.png)
![ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4445529.png)
![2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4445533.png)


![2-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4445554.png)
![N-methyl-N-[2-(tetrahydro-3-thienylamino)ethyl]methanesulfonamide](/img/structure/B4445560.png)
![1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4445561.png)
![N-(4-{[(4-isopropoxy-3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4445564.png)
![N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4445566.png)


![7-benzyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4445573.png)
